molecular formula C10H17NS B13214368 Butyl[1-(thiophen-2-YL)ethyl]amine

Butyl[1-(thiophen-2-YL)ethyl]amine

Cat. No.: B13214368
M. Wt: 183.32 g/mol
InChI Key: MNKPLGVKYGFNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl[1-(thiophen-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a butyl group attached to a thiophene ring via an ethylamine linkage The thiophene ring, a five-membered heteroaromatic ring containing sulfur, is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(thiophen-2-yl)ethyl]amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis of the intermediates followed by alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Butyl[1-(thiophen-2-yl)ethyl]amine largely depends on its derivatives and their specific applications. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, thiophene derivatives are known to modulate kinase activity, inhibit microbial growth, and act as anti-inflammatory agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl[1-(thiophen-2-yl)ethyl]amine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

N-(1-thiophen-2-ylethyl)butan-1-amine

InChI

InChI=1S/C10H17NS/c1-3-4-7-11-9(2)10-6-5-8-12-10/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

MNKPLGVKYGFNOG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=CS1

Origin of Product

United States

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